molecular formula C21H32Cl2N4O B1246890 Cariprazine CAS No. 839712-12-8

Cariprazine

Numéro de catalogue B1246890
Numéro CAS: 839712-12-8
Poids moléculaire: 427.4 g/mol
Clé InChI: KPWSJANDNDDRMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cariprazine is an antipsychotic medication used to treat schizophrenia and bipolar disorder. It is also known as a second-generation antipsychotic (SGA) or atypical antipsychotic . Cariprazine works by rebalancing dopamine and serotonin to improve thinking, mood, and behavior .


Synthesis Analysis

The synthesis of Cariprazine is achieved from N-(4-oxocyclohexyl) acetamide by using various reactions such as Wittig-Horner reaction, reduction of alkene, hydrolysis of ester, deacylation, amidation, reduction of Weinreb amide to yield the corresponding aldehyde, and finally reductive amination of aldehyde in the presence of the corresponding amine to form Cariprazine . An improved synthetic route to Cariprazine involves the facile preparation of 2-[4-(3,3-dimethylureido)cyclohexyl]acetic acid in the trans configuration through direct recrystallization .


Molecular Structure Analysis

Cariprazine has a molecular formula of C21H32Cl2N4O and a molecular weight of 427.41 . It is a dopamine D3 receptor-preferring D3/D2 partial agonist .


Chemical Reactions Analysis

Cariprazine functions as a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors. It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors . Cariprazine’s most salient feature is its preference for D3 receptors; its D3 binding affinity is higher than dopamine’s affinity for this receptor .


Physical And Chemical Properties Analysis

Cariprazine has a molecular formula of C21H32Cl2N4O and a molecular weight of 427.41 . It is highly soluble in DMSO .

Applications De Recherche Scientifique

Schizophrenia Management

Cariprazine is a partial agonist of the dopamine receptors D2/D3 and has shown effectiveness in managing schizophrenia. It is particularly beneficial for patients with predominant negative symptoms, offering significant functional benefits and improving quality of life .

Bipolar Disorder Treatment

As a medication approved for bipolar mania and depression, Cariprazine addresses both poles of bipolar disorder. Its efficacy extends to treating mood swings, manic episodes, and depressive states, making it a versatile option in bipolar disorder management .

Cognitive Function Enhancement

Cariprazine has been evaluated for its impact on cognitive functions in patients with psychiatric disorders. Post hoc analyses of clinical trials suggest that Cariprazine may offer cognitive benefits compared to placebo or other antipsychotics .

Major Depression Adjunct Therapy

For major depressive disorder, Cariprazine can be used as an add-on therapy. It has been shown to improve depressive symptoms when other medications are insufficient, providing a new avenue for treatment-resistant depression .

Early Psychosis Intervention

Cariprazine is often recommended as a first-line treatment for early psychosis due to its favorable tolerability profile. It helps in managing the initial psychotic episodes and may prevent the progression of the disorder .

Augmentation Strategy in Psychotic Disorders

In cases where monotherapy is ineffective, Cariprazine can be used as an augmentation strategy. It has been combined with other antipsychotics like clozapine to enhance treatment outcomes for negative symptoms .

Mécanisme D'action

Target of Action

Cariprazine is an atypical antipsychotic agent that primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . Among these, cariprazine’s most salient feature is its preference for D3 receptors, with its D3 binding affinity being higher than dopamine’s affinity for this receptor .

Mode of Action

Cariprazine functions as a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors . At physiological doses, cariprazine can cause a unique D3 blockade, unlike other second-generation antipsychotics whose D3-binding properties are reversible by dopamine .

Biochemical Pathways

D3 receptors can be found in different areas of the brain, such as the hypothalamus, limbic areas, the ventral tegmental area, and the cerebral cortex . D3 partial agonism in the cortex may improve negative symptoms and cognitive deficits among patients with schizophrenia . Although the mechanism is largely unclear, it has been hypothesized that there is an over-expression of D3 receptors on dopaminergic neurons (autoreceptors) projecting from the ventral tegmental area to the prefrontal cortex leading to dopaminergic hypofunction . The partial agonism effect of cariprazine may therefore reverse this inhibition and thus lead to normalization of dopamine release within the prefrontal cortex .

Pharmacokinetics

Cariprazine is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . Administration of a single dose of cariprazine results in peak plasma concentration within 3–6 hours . The mean half-life for cariprazine is 2 - 5 days over a dose range of 1.5 - 12.5 mg . Cariprazine produces two clinically relevant metabolites: desmethyl-cariprazine and didesmethyl-cariprazine, the latter having a longer half-life than cariprazine . Exposure to didesmethyl-cariprazine exceeded that of the parent drug .

Result of Action

Cariprazine is used to treat schizophrenia, bipolar mania, bipolar depression, and major depression as an add-on . It has been found to be effective in the treatment of both positive and negative symptoms of schizophrenia, as well as in the treatment of bipolar disorder and depression . Additionally, cariprazine has been found to be safe and well-tolerated with minimal side effects and a low risk of metabolic syndrome and weight gain .

Action Environment

The effects of cariprazine can be influenced by several factors such as the severity of symptoms, the setting of treatment (community/inpatients), and patient characteristics, for example, BMI (higher BMI usually requires longer periods to achieve steady state and hence therapeutical levels and may require a faster titration schedule or higher initial dose, to attain an earlier achievement of the therapeutical blood concentrations) .

Safety and Hazards

Cariprazine is not approved for use in older adults with dementia-related psychosis as it may increase the risk of death in older adults with dementia-related psychosis . Common side effects may include involuntary muscle movements, upset stomach, vomiting, drowsiness, or feeling restless . Serious side effects may include sudden numbness or weakness, problems with vision or speech, severe distress or agitation, a seizure, uncontrolled muscle movements in your face, trouble swallowing, or accidentally inhaling food or drink .

Orientations Futures

Cariprazine is currently being investigated in ongoing clinical trials for its efficacy and safety in bipolar I depression in pediatric participants, long-term safety and tolerability in pediatric participants with schizophrenia or bipolar I disorder, and relapse prevention in bipolar I patients with manic or depressive episodes, with or without mixed features . It is also being considered as a drug of choice in the long-term management of schizophrenia not only for patients with predominant negative symptoms but also for those with positive symptoms .

Propriétés

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSJANDNDDRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232867
Record name Cariprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

While recent research points to the involvement of multiple neurotransmitters in the development and maintenance of schizophrenia and bipolar disorders, the dopamine hypothesis has been and continues to be a key theory in understanding the pathophysiology of these psychiatric disorders. Dopamine is a neurotransmitter that plays several important roles in cells, and most importantly, it is a crucial neurotransmitter involved in reward processing and motivation. The nigrostriatal, mesolimbic, and mesocortical systems consist of dopaminergic projections. The dopamine hypothesis states that dopaminergic aberrations are observed in schizophrenia and bipolar disorders. For example, hyperactive dopamine D2 receptor activity has been associated with positive symptoms of schizophrenia, such as hallucinations and delusions. On the other hand, alterations in dopamine D3 receptors may be involved in producing negative symptoms of schizophrenia. It was stated that hyperdopaminergia, caused by elevations in D2/3 receptor availability and a hyperactive reward processing network, underlies the development of mania in bipolar disorder. The exact mechanism of action of cariprazine is not fully elucidated. Cariprazine potently binds to both of these receptors, more preferably to D3 receptors with higher affinity. Preclinical studies suggest that D3 receptor blockade is associated with exerting pro-cognitive and antidepressant effects and attenuating negative symptoms in schizophrenia. This unique mechanism of action differs from that of other antipsychotic agents that mostly target D2 and 5-HT2A receptors. Cariprazine is also a partial agonist at 5-HT1A receptors, an antagonist at 5-HT2B and 5-HT2A receptors, an antagonist at histamine H1 receptors. It also binds to 5-HT2C, alpha (α)-1A adrenergic, and alpha (α)-1B adrenergic receptors with low affinity., The mechanism of action of cariprazine in schizophrenia and bipolar I disorder is unknown. However, the efficacy of cariprazine could be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors. Cariprazine forms two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), that have in vitro receptor binding profiles similar to the parent drug., All clinically effective antipsychotics are known to act on the dopaminergic system, and previous studies have demonstrated that repeated treatment with antipsychotics produced region-specific changes in dopamine receptor levels. Cariprazine is a dopamine D3 and D2 receptor partial agonist with preferential binding to D3 receptors. We examined the effects of chronic cariprazine administration on dopamine receptor levels. Rats were administered either vehicle or cariprazine (0.06, 0.2, or 0.6 mg/kg) for 28 days. Dopamine receptor levels were quantitated using autoradiographic assays on brain tissue sections from the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), caudate putamen (CPu), hippocampus (HIPP), olfactory tubercle (OT), and islands of Calleja (ICj). Chronic treatment with cariprazine did not alter D1 receptor levels in any brain region tested. Cariprazine increased D2 receptor levels in mPFC (27%-43%), NAc (40%-45%), medial (41%-53%) and lateral (52%-63%) CPu, and HIPP (38%). Cariprazine dose-dependently upregulated D3 receptor levels in ICj (32%-57%), OT (27%-67%), and NAc shell (31%-48%). Repeated cariprazine treatment increased D4 receptor in NAc (53%-82%), medial (54%-98%) and lateral (58%-74%) CPu, and HIPP (38%-98%). Similar to other antipsychotics, cariprazine upregulated D2 and D4 receptor levels in various brain regions. Cariprazine was unique among antipsychotics in increasing D3 receptor levels, which may support its unique psychopharmacologic properties.
Record name Cariprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cariprazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cariprazine

CAS RN

839712-12-8
Record name Cariprazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cariprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cariprazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cariprazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cariprazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cariprazine
Reactant of Route 4
Reactant of Route 4
Cariprazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cariprazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cariprazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.